molecular formula C23H18N6O2 B2358497 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797267-57-2

2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2358497
CAS No.: 1797267-57-2
M. Wt: 410.437
InChI Key: YGFXAZAWICMUBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can influence the compound’s behavior in biological systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the heterocyclic rings would likely make the compound a weak base .

Scientific Research Applications

Antibacterial Properties

Compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have been synthesized and shown to possess significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Antioxidant Activities

These compounds have also been synthesized with variations that demonstrate potent antimicrobial and antioxidant activities. The specific synthesized derivatives have shown high activity against various bacteria and fungi, as well as possessing good antioxidant properties (Bassyouni et al., 2012).

Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1

One derivative, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This shows its potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Nuclear Magnetic Resonance (NMR) Study

NMR techniques have been used to study derivatives of this compound, providing insights into their structural and isomeric properties. These studies are vital for understanding the chemical nature and potential applications of these compounds (Ying-jun, 2012).

Antitumor Activities

Derivatives of this compound have been explored for their antitumor activities. These studies focus on their potential as Raf kinase inhibitors, a significant target in cancer therapy. The antitumor activities were investigated against human gastric carcinoma cell lines, showing promise as cancer treatment agents (Zhu, 2015).

Melatonin Receptor Ligands

Research into imidazo[1,2-a]pyridines, closely related to the compound , has demonstrated their potential as melatonin receptor ligands. These studies have implications for treatments involving sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the presence of several functional groups that are common in pharmaceuticals, it could have potential as a therapeutic agent .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c30-21(14-29-15-25-19-9-3-4-10-20(19)29)26-18-8-2-1-6-16(18)12-22-27-23(28-31-22)17-7-5-11-24-13-17/h1-11,13,15H,12,14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXAZAWICMUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CN4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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